6-Methoxy-2,3-dimethylquinoxaline

Description

The exact mass of the compound 6-Methoxy-2,3-dimethylquinoxaline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52078. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Methoxy-2,3-dimethylquinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-2,3-dimethylquinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

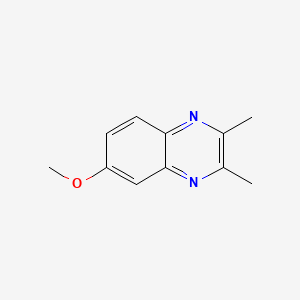

IUPAC Name |

6-methoxy-2,3-dimethylquinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-8(2)13-11-6-9(14-3)4-5-10(11)12-7/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGMPWRVGQLNHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216594 |

Source

|

| Record name | 6-Methoxy-2,3-dimethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6637-22-5 |

Source

|

| Record name | 6-Methoxy-2,3-dimethylquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6637-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-2,3-dimethylquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006637225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC52078 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-2,3-dimethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-2,3-dimethylquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHOXY-2,3-DIMETHYLQUINOXALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48J9EGN9KE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide on the Synthesis and Characterization of 6-Methoxy-2,3-dimethylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Methoxy-2,3-dimethylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthetic route, experimental protocols, and a thorough characterization profile based on established chemical principles and predicted spectral data.

Introduction

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a methoxy group and two methyl groups onto the quinoxaline scaffold can significantly influence its physicochemical properties and biological activity. This guide focuses on the synthesis and characterization of 6-Methoxy-2,3-dimethylquinoxaline, providing a foundational resource for researchers working with this and related compounds.

Synthesis of 6-Methoxy-2,3-dimethylquinoxaline

The most common and efficient method for the synthesis of quinoxaline derivatives is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. In the case of 6-Methoxy-2,3-dimethylquinoxaline, the synthesis involves the reaction of 4-methoxy-1,2-phenylenediamine with diacetyl (2,3-butanedione).

Synthesis of the Precursor: 4-Methoxy-1,2-phenylenediamine

The starting material, 4-methoxy-1,2-phenylenediamine, can be synthesized via the reduction of 4-methoxy-2-nitroaniline.[1][2]

Experimental Protocol:

Materials:

-

4-methoxy-2-nitroaniline

-

10% Palladium on activated carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas supply or a suitable hydrogen source (e.g., ammonium formate)

-

Filtration apparatus (e.g., Celite or filter paper)

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve 4-methoxy-2-nitroaniline (1.0 eq) in methanol or ethanol.

-

Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

The reaction mixture is then subjected to hydrogenation. This can be achieved by placing the vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirring vigorously at room temperature for several hours (typically 4-24 hours) until the reaction is complete (monitored by TLC).[1][2]

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield 4-methoxy-1,2-phenylenediamine as a solid, which can be used in the next step without further purification.

Synthesis of 6-Methoxy-2,3-dimethylquinoxaline

Experimental Protocol:

Materials:

-

4-methoxy-1,2-phenylenediamine

-

Diacetyl (2,3-butanedione)

-

Ethanol or acetic acid

-

Reflux apparatus

-

Crystallization solvents (e.g., ethanol, water)

Procedure:

-

Dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.

-

Add diacetyl (1.0 - 1.1 eq) to the solution.

-

The reaction mixture is then heated to reflux for a period of 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The product, 6-Methoxy-2,3-dimethylquinoxaline, will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

-

The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product as a solid.

Experimental Workflow Diagram:

Characterization of 6-Methoxy-2,3-dimethylquinoxaline

The synthesized compound can be characterized by various analytical techniques to confirm its structure and purity.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂N₂O | [3] |

| Molecular Weight | 188.23 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 94-98 °C |

Spectroscopic Data (Predicted)

| Technique | Predicted Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~7.8-7.2 (m, 3H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~2.6 (s, 6H, 2 x -CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~158 (C-OCH₃), ~153 (2 x C=N), ~140-120 (Ar-C), ~105 (Ar-C), ~56 (-OCH₃), ~22 (2 x -CH₃) |

| IR (KBr) | ν (cm⁻¹): ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1600 (C=N stretch), ~1500 (C=C stretch), ~1250 (C-O stretch) |

| Mass Spec. (EI) | m/z: 188 (M⁺), other fragmentation peaks |

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by 6-Methoxy-2,3-dimethylquinoxaline or its specific biological activities. Further research is required to elucidate its pharmacological profile.

Conclusion

This technical guide provides a detailed protocol for the synthesis of 6-Methoxy-2,3-dimethylquinoxaline via a two-step process involving the reduction of a nitroaniline precursor followed by condensation with a dicarbonyl compound. The guide also presents a comprehensive characterization profile, including physical properties and predicted spectroscopic data, which will be valuable for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development. The provided experimental workflow and data tables offer a clear and concise resource for the preparation and identification of this quinoxaline derivative.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-2,3-dimethylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Methoxy-2,3-dimethylquinoxaline (CAS No. 6637-22-5). The information is tailored for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of relevant chemical processes.

Core Physicochemical Properties

6-Methoxy-2,3-dimethylquinoxaline is an organic heterocyclic compound. Its core physicochemical properties are summarized in the table below. These parameters are crucial for understanding its behavior in biological and chemical systems, influencing factors such as solubility, membrane permeability, and receptor-binding interactions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O | [1] |

| Molecular Weight | 188.23 g/mol | [1] |

| Physical State | Solid | [1] |

| Appearance | Orange solid | - |

| Melting Point | 94 to 98 °C | - |

| Boiling Point (Predicted) | 300.8 ± 37.0 °C at 760 Torr | - |

| Density (Predicted) | 1.130 ± 0.06 g/cm³ at 20 °C | - |

| Refractive Index | 1.595 | - |

| logP (Predicted) | 2.1 to 2.5 | Computational Prediction |

| pKa (Predicted) | 2.0 to 3.0 (for the quinoxaline nitrogen) | Computational Prediction |

| Solubility | Not experimentally determined | - |

| Storage | Sealed in a dry place at room temperature (20 to 22 °C) | - |

Experimental Protocols

Synthesis of 6-Methoxy-2,3-dimethylquinoxaline

A common and effective method for the synthesis of quinoxaline derivatives is the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. For 6-Methoxy-2,3-dimethylquinoxaline, this involves the reaction of 4-methoxy-1,2-phenylenediamine with diacetyl (2,3-butanedione).

Reaction:

4-methoxy-1,2-phenylenediamine + Diacetyl → 6-Methoxy-2,3-dimethylquinoxaline + 2H₂O

General Procedure:

-

Reactant Dissolution: Dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

-

Addition of Dicarbonyl: To the stirred solution, add diacetyl (1 to 1.2 equivalents) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then typically refluxed for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified.

-

Purification: Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization:

The structure and purity of the synthesized 6-Methoxy-2,3-dimethylquinoxaline can be confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra will confirm the presence of the methoxy and methyl groups, as well as the aromatic protons of the quinoxaline ring system.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H, C=N, C=C, and C-O functional groups.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[6]

Visualizations

Synthesis Workflow of 6-Methoxy-2,3-dimethylquinoxaline

The following diagram illustrates the general synthetic pathway for 6-Methoxy-2,3-dimethylquinoxaline.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 3. On-line Software [vcclab.org]

- 4. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 5. Molinspiration Cheminformatics [molinspiration.com]

- 6. mzCloud – 6 Methoxyquinoline N oxide [mzcloud.org]

In-Depth Technical Guide: 6-Methoxy-2,3-dimethylquinoxaline (CAS 6637-22-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2,3-dimethylquinoxaline, with the CAS number 6637-22-5, is a heterocyclic organic compound belonging to the quinoxaline family. Quinoxaline derivatives are a significant class of nitrogen-containing heterocycles that form the core structure of various biologically active compounds. Due to their diverse pharmacological properties, including antimicrobial and anticancer activities, quinoxalines are of considerable interest in the fields of medicinal chemistry and drug development. This technical guide provides a summary of the available physicochemical data for 6-Methoxy-2,3-dimethylquinoxaline and outlines general experimental approaches for its synthesis and characterization based on related compounds.

Physicochemical Properties

Limited experimental data is available for 6-Methoxy-2,3-dimethylquinoxaline. The following table summarizes the known quantitative information.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O | [1][2] |

| Molecular Weight | 188.23 g/mol | [1][2] |

| Appearance | Orange to red solid | |

| Melting Point | 94 - 98 °C | [1] |

| Boiling Point (Predicted) | 300.8 ± 37.0 °C | [1] |

| Storage Temperature | Room Temperature |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the methoxy group. The aromatic protons will appear in the downfield region (typically δ 7-8 ppm). The two methyl groups attached to the quinoxaline ring will likely appear as singlets in the upfield region (around δ 2.5-2.8 ppm), and the methoxy protons will present as a sharp singlet around δ 3.9-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms. The carbons of the aromatic rings will resonate in the δ 110-150 ppm range. The methyl carbons are expected around δ 20-25 ppm, and the methoxy carbon should appear around δ 55-60 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups (around 2900-3100 cm⁻¹), C=C and C=N stretching vibrations of the quinoxaline ring system (in the 1450-1650 cm⁻¹ region), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 188.23, corresponding to the molecular weight of the compound.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 6-Methoxy-2,3-dimethylquinoxaline is not available in the public domain. However, a general and widely used method for the synthesis of quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

General Synthesis of Quinoxaline Derivatives

A common route to synthesize quinoxalines involves the reaction of a substituted o-phenylenediamine with a diketone. For 6-Methoxy-2,3-dimethylquinoxaline, the logical precursors would be 4-methoxy-1,2-phenylenediamine and 2,3-butanedione (diacetyl).

Reaction:

References

An In-depth Technical Guide to the Spectral Analysis of 6-Methoxy-2,3-dimethylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 6-Methoxy-2,3-dimethylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available spectral information (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) to facilitate its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectral data for 6-Methoxy-2,3-dimethylquinoxaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in public literature | - | - | - |

| Predicted ~ 7.8-7.9 | d | 1H | H-8 |

| Predicted ~ 7.3-7.4 | dd | 1H | H-7 |

| Predicted ~ 7.1-7.2 | d | 1H | H-5 |

| Predicted ~ 3.9 | s | 3H | -OCH₃ |

| Predicted ~ 2.7 | s | 3H | C2-CH₃ |

| Predicted ~ 2.6 | s | 3H | C3-CH₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in public literature | - |

| Predicted ~ 158-160 | C-6 |

| Predicted ~ 153-155 | C-2 |

| Predicted ~ 152-154 | C-3 |

| Predicted ~ 140-142 | C-8a |

| Predicted ~ 138-140 | C-4a |

| Predicted ~ 128-130 | C-8 |

| Predicted ~ 120-122 | C-7 |

| Predicted ~ 105-107 | C-5 |

| Predicted ~ 55-57 | -OCH₃ |

| Predicted ~ 22-24 | C2-CH₃ |

| Predicted ~ 21-23 | C3-CH₃ |

Note: Predicted NMR data is based on computational models and analysis of similar structures. Experimental verification is recommended.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in public literature | - | - |

| Expected ~ 3050-3000 | Medium-Weak | Aromatic C-H Stretch |

| Expected ~ 2950-2850 | Medium | Aliphatic C-H Stretch (CH₃) |

| Expected ~ 1610-1580 | Medium-Strong | C=N Stretch (Quinoxaline ring) |

| Expected ~ 1500-1450 | Strong | Aromatic C=C Stretch |

| Expected ~ 1250-1200 | Strong | Aryl-O-CH₃ Asymmetric Stretch |

| Expected ~ 1050-1000 | Medium | Aryl-O-CH₃ Symmetric Stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| Data not available in public literature | - | - |

| Expected 188.09 | High | [M]⁺ (Molecular Ion) |

| Expected 173.07 | Medium | [M-CH₃]⁺ |

| Expected 159.07 | Medium | [M-CHO]⁺ or [M-N]⁺ |

| Expected 131.06 | Medium | [M-C₂H₃N₂]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 6-Methoxy-2,3-dimethylquinoxaline in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment (or the pure KBr pellet). Then, record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum. A typical spectral range is 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups and vibrational modes within the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like 6-Methoxy-2,3-dimethylquinoxaline, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is first injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer. Direct infusion via a suitable solvent is also an option.

-

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique that bombards the sample with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Interpretation: Analyze the mass spectrum to determine the molecular weight of the compound from the molecular ion peak and to deduce structural information from the fragmentation pattern.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a synthesized chemical compound like 6-Methoxy-2,3-dimethylquinoxaline.

Caption: Workflow for the Synthesis, Purification, and Spectroscopic Characterization of 6-Methoxy-2,3-dimethylquinoxaline.

Disclaimer: The spectral data provided in the tables, where noted as "predicted" or "expected," is based on theoretical calculations and typical values for similar chemical structures. This information is intended for guidance and should be confirmed with experimental data.

solubility of 6-Methoxy-2,3-dimethylquinoxaline in different solvents

An In-depth Technical Guide on the Solubility of 6-Methoxy-2,3-dimethylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 6-Methoxy-2,3-dimethylquinoxaline. A thorough search of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. This document outlines generalized, yet detailed, experimental protocols for determining the solubility of solid organic compounds, which can be applied to 6-Methoxy-2,3-dimethylquinoxaline. The methodologies covered are the gravimetric method and UV/Vis spectroscopy, both of which are fundamental techniques in physical and analytical chemistry. Furthermore, this guide provides visual workflows for these experimental procedures using Graphviz diagrams to facilitate a clear understanding of the processes involved.

Quantitative Solubility Data for 6-Methoxy-2,3-dimethylquinoxaline

Despite a comprehensive search of scholarly articles, chemical supplier databases, and patent literature, no specific quantitative data on the solubility of 6-Methoxy-2,3-dimethylquinoxaline in various solvents could be located. Chemical datasheets for this compound often state solubility as "N/A" or do not provide any information. While some studies discuss the synthesis and biological activities of quinoxaline derivatives, they do not report on their solubility profiles.[1][2][3][4] The lack of available data underscores the need for experimental determination of this fundamental physicochemical property for researchers working with this compound.

Experimental Protocols for Solubility Determination

In the absence of specific data for 6-Methoxy-2,3-dimethylquinoxaline, two widely accepted and robust methods for determining the solubility of solid organic compounds are presented below.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility by measuring the mass of the dissolved solute in a saturated solution.[5][6][7]

Objective: To determine the solubility of a solid compound in a given solvent at a specific temperature.

Materials:

-

The solid compound (e.g., 6-Methoxy-2,3-dimethylquinoxaline)

-

Selected solvent(s)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or watch glass

-

Oven

-

Conical flasks with stoppers

-

Pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid compound to a known volume of the solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.[5]

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature and agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the mixture to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles. The filter should also be at the experimental temperature.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh a clean, dry evaporating dish (W1).

-

Transfer the filtered saturated solution into the pre-weighed evaporating dish and weigh it again to determine the mass of the solution (W2).

-

Carefully evaporate the solvent in an oven at a temperature below the decomposition point of the solute until a constant weight is achieved.[5][9]

-

Cool the evaporating dish in a desiccator and weigh it to determine the mass of the dish plus the dried solute (W3).

-

-

Calculation of Solubility:

-

Mass of the dissolved solute = W3 - W1

-

Mass of the solvent = W2 - W3

-

Solubility is typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

-

Caption: Gravimetric Method Workflow for Solubility Determination

UV/Vis Spectroscopy Method

This method is suitable for compounds that have a chromophore and absorb light in the ultraviolet-visible range. It is a sensitive technique that requires less compound compared to the gravimetric method.[8][10][11]

Objective: To determine the solubility of a UV-active solid compound in a given solvent at a specific temperature.

Materials:

-

The solid compound (e.g., 6-Methoxy-2,3-dimethylquinoxaline)

-

Selected solvent(s) (must be transparent in the wavelength range of interest)

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of the compound in the chosen solvent with a known concentration.

-

From the stock solution, prepare a series of standard solutions of known, decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

-

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Section 2.1, step 1) to prepare a saturated solution at the desired temperature.

-

-

Sample Withdrawal, Filtration, and Dilution:

-

Withdraw and filter a sample of the supernatant as described in the gravimetric method (Section 2.1, step 2).

-

Accurately dilute the filtered saturated solution with the solvent to bring the absorbance into the linear range of the calibration curve. The dilution factor must be recorded precisely.

-

-

Absorbance Measurement and Concentration Determination:

-

Measure the absorbance of the diluted solution using the UV/Vis spectrophotometer at λmax.

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

The resulting concentration is the solubility of the compound in the chosen solvent at the specified temperature.

-

Caption: UV/Vis Spectroscopy Workflow for Solubility Determination

Alternative Approaches: Solubility Prediction Models

When experimental data is unavailable, computational models can provide an estimation of solubility. Methods like the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model can predict the solubility of solid organic compounds in various solvents.[12][13] These models use group contribution methods to estimate the activity coefficients of the solute in the solution, which are then used to calculate solubility. While predictions may deviate from experimental values, they can be a useful tool for initial solvent screening and process design.[12] More advanced methods combine thermodynamics with machine learning to improve prediction accuracy.[14][15]

Conclusion

While there is currently no published quantitative solubility data for 6-Methoxy-2,3-dimethylquinoxaline, this guide provides the necessary framework for its experimental determination. The detailed protocols for the gravimetric and UV/Vis spectroscopy methods, along with their visual workflows, offer a comprehensive approach for researchers to generate reliable solubility data. This information is critical for applications in drug development, chemical synthesis, and formulation science where the behavior of a compound in different solvent systems must be well understood.

References

- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 2. Quinoxaline - Wikipedia [en.wikipedia.org]

- 3. pharmacophorejournal.com [pharmacophorejournal.com]

- 4. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. pharmajournal.net [pharmajournal.net]

- 10. scirp.org [scirp.org]

- 11. ingentaconnect.com [ingentaconnect.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 15. dspace.mit.edu [dspace.mit.edu]

The Multifaceted Therapeutic Potential of Quoxaline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Comprising a benzene ring fused to a pyrazine ring, the quinoxaline core offers a versatile template for structural modifications, leading to a high degree of chemical diversity. This diversity has proven instrumental in the development of novel therapeutic agents with improved potency and reduced toxicity.[2] Extensive research has demonstrated the potential of quinoxaline derivatives in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][3] This technical guide provides a comprehensive overview of the key biological activities of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Detailed experimental protocols for the synthesis and evaluation of these compounds are presented, along with a summary of quantitative activity data and visualizations of relevant signaling pathways.

Anticancer Activity

Quinoxaline derivatives have garnered significant attention for their potent anticancer activities, with numerous studies demonstrating their efficacy against a wide range of cancer cell lines.[4][5] The anticancer mechanism of these compounds is often attributed to their ability to inhibit various protein kinases, which are crucial for cancer cell proliferation, survival, and metastasis.[6][7]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which quinoxaline derivatives exert their anticancer effects is the inhibition of protein kinases.[7] They often act as ATP-competitive inhibitors, binding to the ATP-binding site of kinases and preventing the transfer of phosphate groups to their substrates.[6][7] This disruption of kinase activity can interfere with multiple signaling pathways that are frequently dysregulated in cancer.

One of the key pathways targeted by quinoxaline derivatives is the PI3K/mTOR signaling pathway, which plays a central role in regulating cell growth, proliferation, and survival.[8] Some quinoxaline derivatives have been identified as dual inhibitors of PI3K and mTOR, effectively blocking downstream signaling and inducing cancer cell death.[8] Another important target is the Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis, the process by which tumors develop new blood vessels to support their growth.[9] By inhibiting VEGFR, certain quinoxaline derivatives can suppress tumor angiogenesis and starve tumors of essential nutrients and oxygen.[9] Furthermore, some derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often overexpressed in various cancers and plays a critical role in tumor growth and progression.[1][10]

Caption: Quinoxaline derivatives can inhibit the PI3K/mTOR signaling pathway. Caption: Inhibition of Topoisomerase II by quinoxaline derivatives.

In addition to kinase inhibition, some quinoxaline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting topoisomerase II, an enzyme essential for DNA replication.[11] This inhibition leads to DNA damage and ultimately triggers the apoptotic cascade.[11]

Quantitative Anticancer Activity

The anticancer efficacy of quinoxaline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. Lower IC50 values indicate higher potency.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 11 | MCF-7 (Breast) | 0.81 | [1] |

| HepG2 (Liver) | 1.23 | [1] | |

| HCT-116 (Colon) | 2.91 | [1] | |

| Compound 13 | MCF-7 (Breast) | 0.92 | [1] |

| HepG2 (Liver) | 1.54 | [1] | |

| HCT-116 (Colon) | 2.63 | [1] | |

| Compound IV | PC-3 (Prostate) | 2.11 | [11] |

| Compound 14 | MCF-7 (Breast) | 2.61 | [12] |

| Compound XVa | HCT-116 (Colon) | 4.4 | [6] |

| MCF-7 (Breast) | 5.3 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[3][13][14][15][16]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.[15]

-

Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[15]

-

MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[3][13]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[13][14]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[15][16]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Quinoxaline derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[4][17] This makes them promising candidates for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of quinoxaline derivatives is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[4][18]

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 5p | Staphylococcus aureus | 4 | [19] |

| Bacillus subtilis | 8 | [19] | |

| MRSA | 4 | [19] | |

| Escherichia coli | 8 | [19] | |

| Quinoxaline Derivative | MRSA | 4 (most isolates) | [20] |

| Compound 2d | Escherichia coli | 8 | [4] |

| Bacillus subtilis | 16 | [4] | |

| Compound 3c | Escherichia coli | 8 | [4] |

| Bacillus subtilis | 16 | [4] | |

| Compound 10 | Candida albicans | 16 | [4] |

| Aspergillus flavus | 16 | [4] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent.[21][22][23][24][25]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.[22]

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the quinoxaline derivative in a suitable broth medium in a 96-well microtiter plate.[23]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).[23]

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension, including a growth control well (broth and inoculum only) and a sterility control well (broth only).[25]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).[24]

-

MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[23]

Caption: Workflow for the broth microdilution MIC assay.

Antiviral Activity

Several quinoxaline derivatives have been investigated for their antiviral properties and have shown promising activity against a variety of DNA and RNA viruses.[26] Their mechanisms of action can vary, from inhibiting viral replication to interfering with viral entry into host cells.

Quantitative Antiviral Activity

The antiviral activity of quinoxaline derivatives is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits viral activity by 50%.

| Compound/Derivative | Virus | EC50 (µM) | Reference |

| Two Unspecified Derivatives | Human Cytomegalovirus (HCMV) | < 0.05 | [26] |

Further research is needed to populate this table with more specific data points.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a common method used to determine the antiviral activity of a compound.

Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Viral Infection: Infect the cell monolayers with a known amount of virus.

-

Compound Treatment: Add serial dilutions of the quinoxaline derivative to the infected cells.

-

Overlay: After a short incubation period to allow for viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to an untreated virus control. The EC50 value is then determined.

Anti-inflammatory Activity

Quinoxaline derivatives have also demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[27][28]

Mechanism of Action: Inhibition of Inflammatory Pathways

A key mechanism underlying the anti-inflammatory effects of quinoxaline derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][27] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[2] By inhibiting the activation of IKKβ, a key kinase in the NF-κB pathway, certain quinoxaline derivatives can prevent the translocation of NF-κB to the nucleus and subsequent transcription of inflammatory genes.[2]

Caption: Inhibition of the NF-kB signaling pathway by quinoxaline derivatives.

Additionally, some quinoxaline derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins, potent inflammatory mediators.[1]

Quantitative Anti-inflammatory Activity

The anti-inflammatory activity of quinoxaline derivatives can be assessed in vitro by measuring their ability to inhibit enzymes like COX-1 and COX-2, or in vivo using models such as the carrageenan-induced paw edema assay.

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Compound 11 | COX-1 Inhibition | 37.96 | [1] |

| COX-2 Inhibition | 0.62 | [1] | |

| Compound 13 | COX-1 Inhibition | 30.41 | [1] |

| COX-2 Inhibition | 0.46 | [1] | |

| Compound 4a | p38α MAP kinase Inhibition | 0.042 | [28] |

| Compound/Derivative | In Vivo Assay | % Inhibition | Reference |

| Compound 4a | Carrageenan-induced rat paw edema | 83.61 | [28] |

| Compound 4d | Carrageenan-induced rat paw edema | 82.92 | [28] |

| Quinoxaline Sulfonamides | Carrageenan-induced paw edema | 2.25 - 22.95 | [29] |

Experimental Protocol: Synthesis of Quinoxaline Derivatives

A common and efficient method for the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][30][31][32]

General Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the o-phenylenediamine and the 1,2-dicarbonyl compound in a suitable solvent, such as ethanol or a mixture of ethanol and water.[5][32]

-

Catalyst Addition (Optional): While the reaction can proceed without a catalyst, the addition of a catalytic amount of an acid (e.g., acetic acid) or other catalysts can improve the reaction rate and yield.[32]

-

Reaction Conditions: Stir the reaction mixture at room temperature or under reflux for a specified period, typically ranging from 30 minutes to a few hours.[5][31] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[30]

-

Work-up and Purification: After completion of the reaction, the product can be isolated by filtration, often after the addition of water to induce precipitation.[5][32] The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol.[30]

Caption: General workflow for the synthesis of quinoxaline derivatives.

Conclusion

Quinoxaline derivatives represent a highly versatile and promising class of compounds in the field of medicinal chemistry. Their broad spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects, underscores their potential for the development of novel therapeutics. The ability to readily modify the quinoxaline scaffold allows for the fine-tuning of their pharmacological properties, offering a pathway to enhance efficacy and minimize toxicity. The continued exploration of their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the design of next-generation quinoxaline-based drugs to address a wide range of unmet medical needs. This technical guide provides a foundational understanding of the therapeutic potential of these compounds and serves as a valuable resource for researchers and drug development professionals in this exciting and rapidly evolving area of research.

References

- 1. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A quinoxaline urea analog uncouples inflammatory and pro-survival functions of IKKβ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]

- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]

- 8. rjptonline.org [rjptonline.org]

- 9. ajbas.journals.ekb.eg [ajbas.journals.ekb.eg]

- 10. aels.journals.ekb.eg [aels.journals.ekb.eg]

- 11. tandfonline.com [tandfonline.com]

- 12. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]

- 13. researchhub.com [researchhub.com]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dovepress.com [dovepress.com]

- 21. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 22. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 24. MIC determination by broth microdilution. [bio-protocol.org]

- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 26. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. sphinxsai.com [sphinxsai.com]

- 30. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 31. scribd.com [scribd.com]

- 32. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]

An In-depth Technical Guide to 6-Methoxy-2,3-dimethylquinoxaline: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 6-Methoxy-2,3-dimethylquinoxaline. While specific biological data and dedicated applications for this particular compound are not extensively documented in publicly available literature, this guide establishes its historical context within the broader class of quinoxaline compounds. The foundational synthesis, attributed to the principles of the Hinsberg condensation reaction, is detailed, providing a basis for its laboratory preparation. This document serves as a foundational resource for researchers interested in the quinoxaline scaffold and its derivatives.

Discovery and Historical Context

The discovery of 6-Methoxy-2,3-dimethylquinoxaline is intrinsically linked to the pioneering work on quinoxaline synthesis in the late 19th and early 20th centuries. The foundational method for the synthesis of quinoxaline derivatives is the condensation reaction of an aromatic ortho-diamine with a 1,2-dicarbonyl compound. This reaction was first reported by Körner and Hinsberg in 1884, laying the groundwork for the creation of a vast array of quinoxaline-based heterocycles.

While a specific, dated discovery of 6-Methoxy-2,3-dimethylquinoxaline is not prominently recorded, its synthesis follows logically from this established methodology. The first synthesis of derivatives of 2,3-dimethylquinoxaline was described by S. T. Henderson in a 1929 publication in the Journal of the Chemical Society.[1] This work is considered a key early reference for this class of compounds. The synthesis of the 6-methoxy derivative would have been a direct application of the Hinsberg condensation, using 4-methoxy-1,2-phenylenediamine and diacetyl (2,3-butanedione) as precursors.

The quinoxaline core is a significant scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and kinase inhibitory properties. This has driven continued interest in the synthesis and evaluation of novel quinoxaline compounds.

Physicochemical Properties

A summary of the known physicochemical properties of 6-Methoxy-2,3-dimethylquinoxaline is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| CAS Number | 6637-22-5 |

| Appearance | Orange solid |

| Melting Point | 94 to 98 °C |

| Boiling Point (Predicted) | 300.8 ± 37.0 °C at 760 Torr |

| Density (Predicted) | 1.130 ± 0.06 g/cm³ |

| Refractive Index (Predicted) | 1.595 |

Synthesis

The primary and historically significant method for the synthesis of 6-Methoxy-2,3-dimethylquinoxaline is the Hinsberg condensation.

Experimental Protocol: Hinsberg Condensation

This protocol is based on the general principles of the Hinsberg reaction for the synthesis of quinoxalines.

Reactants:

-

4-Methoxy-1,2-phenylenediamine

-

Diacetyl (2,3-butanedione)

-

Ethanol (or a similar suitable solvent)

-

Glacial acetic acid (optional, as a catalyst)

Procedure:

-

Dissolve 4-Methoxy-1,2-phenylenediamine in a suitable solvent, such as ethanol, in a round-bottom flask.

-

Add an equimolar amount of diacetyl (2,3-butanedione) to the solution.

-

A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 6-Methoxy-2,3-dimethylquinoxaline as an orange solid.

Logical Workflow of the Hinsberg Condensation

Caption: General workflow for the synthesis of 6-Methoxy-2,3-dimethylquinoxaline.

Biological Activity and Applications

Extensive searches of scientific literature and databases have not revealed specific studies detailing the biological activity, mechanism of action, or therapeutic applications of 6-Methoxy-2,3-dimethylquinoxaline.

However, the broader class of quinoxaline derivatives is well-known for its diverse pharmacological properties. Methoxy-substituted quinolines, which are structurally related, have been investigated as potential P-glycoprotein inhibitors, which could play a role in overcoming multidrug resistance in cancer. Other quinoxaline derivatives have been explored for their potential as:

-

Anticancer agents: By targeting various cellular pathways, including kinase inhibition and tubulin polymerization.

-

Antimicrobial agents: Showing activity against a range of bacteria and fungi.

-

Kinase inhibitors: Playing a role in cell signaling pathways, making them attractive targets for drug development.

It is plausible that 6-Methoxy-2,3-dimethylquinoxaline could exhibit some of these biological activities, but dedicated research is required to confirm this. The lack of specific data presents an opportunity for future investigation into the potential therapeutic applications of this compound.

Conclusion

6-Methoxy-2,3-dimethylquinoxaline is a classic example of a heterocyclic compound whose historical synthesis is rooted in the foundational principles of organic chemistry, specifically the Hinsberg condensation. While its specific discovery is not pinpointed to a single event, its existence is a logical extension of early 20th-century research on quinoxalines. The lack of dedicated studies on its biological activity and applications highlights a gap in the current scientific literature. Given the known pharmacological importance of the quinoxaline scaffold, 6-Methoxy-2,3-dimethylquinoxaline represents a molecule with untapped potential that warrants further investigation by researchers in medicinal chemistry and drug development.

References

A Comprehensive Technical Review of 6-Methoxy-2,3-dimethylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current research landscape surrounding 6-Methoxy-2,3-dimethylquinoxaline. While direct research on this specific molecule is limited, this document extrapolates from the rich body of knowledge on the synthesis and biological activities of quinoxaline derivatives to present a comprehensive guide for researchers interested in this compound. This review covers its synthesis, physicochemical properties, and potential biological activities, supported by detailed experimental protocols and data presented in a structured format.

Core Compound Information

| Property | Value |

| Chemical Name | 6-Methoxy-2,3-dimethylquinoxaline |

| CAS Number | 6637-22-5 |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| Canonical SMILES | CC1=C(C)N=C2C=C(OC)C=CC2=N1 |

Synthesis of 6-Methoxy-2,3-dimethylquinoxaline

The most common and efficient method for the synthesis of 2,3-disubstituted quinoxalines is the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3] For the synthesis of 6-Methoxy-2,3-dimethylquinoxaline, this involves the reaction of 4-methoxy-1,2-phenylenediamine with 2,3-butanedione (diacetyl).

Proposed Experimental Protocol

Materials:

-

4-methoxy-1,2-phenylenediamine

-

2,3-butanedione (diacetyl)

-

Ethanol (or other suitable solvent like methanol or acetic acid)

-

Catalyst (optional, e.g., a few drops of acetic acid or a Lewis acid like CuSO₄)[1]

Procedure:

-

Dissolve 1 equivalent of 4-methoxy-1,2-phenylenediamine in a suitable solvent (e.g., ethanol) in a round-bottom flask.

-

Add a slight excess (1.1 equivalents) of 2,3-butanedione to the solution.

-

If desired, add a catalytic amount of acid.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction is often complete within a few hours.

-

Upon completion, the product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 6-Methoxy-2,3-dimethylquinoxaline.

Logical Workflow for Synthesis

Caption: Synthetic workflow for 6-Methoxy-2,3-dimethylquinoxaline.

Spectroscopic Data

The following nuclear magnetic resonance (NMR) data has been reported for 6-Methoxy-2,3-dimethylquinoxaline.[4]

Quantitative NMR Data

| Nucleus | Chemical Shift (δ) in ppm |

| ¹H-NMR | |

| OCH₃ | 3.94 (s, 3H) |

| CH₃ | 2.73 (s, 6H) |

| Aromatic-H | 7.28 (dd, J=9.0, 2.9 Hz, 1H) |

| Aromatic-H | 7.37 (d, J=2.9 Hz, 1H) |

| Aromatic-H | 7.85 (d, J=9.0 Hz, 1H) |

| ¹³C-NMR | |

| CH₃ | 23.1 |

| OCH₃ | 55.8 |

| Aromatic-C | 106.6 |

| Aromatic-C | 120.4 |

| Aromatic-C | 128.7 |

| Aromatic-C | 137.2 |

| Aromatic-C | 142.1 |

| Aromatic-C | 153.6 |

| Aromatic-C | 158.4 |

Note: The specific aromatic carbon assignments require further 2D NMR analysis.

Potential Biological Activities

Antimicrobial Activity

Quinoxaline derivatives are widely recognized for their potent antibacterial and antifungal activities.[10][11][12] They have been shown to be effective against a variety of Gram-positive and Gram-negative bacteria, as well as several fungal strains. The mechanism of action is often attributed to the inhibition of microbial DNA synthesis or other essential cellular processes. Given that the closely related 2,3-dimethylquinoxaline is known to be a broad-spectrum antimicrobial phytochemical, it is highly probable that 6-Methoxy-2,3-dimethylquinoxaline shares this activity.

Other Potential Activities

The quinoxaline nucleus is a versatile scaffold that has been incorporated into drugs with a wide array of therapeutic applications, including:

-

Anticancer: Many quinoxaline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[8]

-

Antiviral: The quinoxaline structure is present in several antiviral agents.[9]

-

Anti-inflammatory: Some quinoxaline derivatives have shown potent anti-inflammatory properties.[8]

-

Antimalarial: The quinoline and quinoxaline scaffolds are important in the development of antimalarial drugs.

Further research is required to determine if 6-Methoxy-2,3-dimethylquinoxaline possesses any of these activities.

General Workflow for Antimicrobial Screening

Caption: General workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

6-Methoxy-2,3-dimethylquinoxaline is a readily synthesizable compound with a high potential for biological activity, particularly as an antimicrobial agent. The well-established chemistry of quinoxalines provides a clear path for its synthesis and derivatization. While there is a lack of specific biological data for this compound, the known activities of the quinoxaline scaffold strongly suggest that it is a promising candidate for further investigation.

Future research should focus on:

-

Definitive Synthesis and Characterization: Reporting a detailed, optimized synthesis with comprehensive characterization, including mass spectrometry and infrared spectroscopy.

-

Biological Screening: A thorough evaluation of its antimicrobial activity against a panel of clinically relevant bacteria and fungi.

-

Mechanism of Action Studies: Investigating the molecular targets and pathways through which it exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to understand how modifications to the quinoxaline core affect its activity.

This technical guide serves as a foundational resource to stimulate and guide future research into the therapeutic potential of 6-Methoxy-2,3-dimethylquinoxaline.

References

- 1. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods : Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 9. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. arcjournals.org [arcjournals.org]

Application Note: Synthesis of 6-Methoxy-2,3-dimethylquinoxaline from p-Anisidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, three-step protocol for the synthesis of 6-methoxy-2,3-dimethylquinoxaline from the readily available starting material, p-anisidine. The synthesis involves the nitration of p-anisidine via an N-acetyl protected intermediate, followed by the reduction of the nitro group to form 4-methoxy-1,2-diaminobenzene. The final step is the condensation of this diamine with diacetyl (2,3-butanedione) to yield the target quinoxaline. This protocol is intended to be a valuable resource for researchers in medicinal chemistry and materials science, where quinoxaline derivatives are of significant interest due to their diverse biological activities and applications in organic electronics.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules and functional materials. They are known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. In materials science, quinoxalines are explored for their applications in organic light-emitting diodes (OLEDs) and as semiconductors. The synthesis of substituted quinoxalines is, therefore, a crucial aspect of drug discovery and materials development. This document outlines a reliable and reproducible method for the preparation of 6-methoxy-2,3-dimethylquinoxaline.

Overall Reaction Scheme

Caption: Overall synthetic pathway from p-anisidine to 6-methoxy-2,3-dimethylquinoxaline.

Experimental Protocols

Step 1: Synthesis of 2-Nitro-4-methoxyaniline from p-Anisidine

This step involves a three-part process: acetylation of the amine, nitration of the aromatic ring, and subsequent hydrolysis of the acetyl group.

Part A: Acetylation of p-Anisidine to 4-Methoxyacetanilide

-

In a suitable reaction vessel, dissolve p-anisidine in a mixture of glacial acetic acid and water.

-

Cool the solution to 0-5 °C using an ice bath.

-

Add acetic anhydride to the cooled solution while stirring vigorously.

-

Allow the reaction to proceed to completion. The product, 4-methoxyacetanilide, will precipitate.

-

Collect the solid product by vacuum filtration and wash with cold water.

Part B: Nitration of 4-Methoxyacetanilide to 2-Nitro-4-methoxyacetanilide

-

Suspend the 4-methoxyacetanilide in a suitable solvent such as chlorobenzene.

-

Cool the suspension and slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature (typically below 10 °C).

-

After the addition is complete, continue stirring at a controlled temperature until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it onto ice.

-

The product, 2-nitro-4-methoxyacetanilide, will precipitate. Collect the solid by filtration and wash thoroughly with water.

Part C: Hydrolysis of 2-Nitro-4-methoxyacetanilide to 2-Nitro-4-methoxyaniline

-

Suspend the 2-nitro-4-methoxyacetanilide in an aqueous alcoholic solution of a strong base (e.g., potassium hydroxide).

-

Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture, and neutralize with a suitable acid.

-

The product, 2-nitro-4-methoxyaniline, will precipitate.

-

Collect the solid by filtration, wash with water, and dry.

Step 2: Synthesis of 4-Methoxy-1,2-diaminobenzene

The reduction of the nitro group in 2-nitro-4-methoxyaniline is achieved through catalytic hydrogenation.

-

Dissolve 2-nitro-4-methoxyaniline in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel.[1]

-

Add a catalytic amount of 10% palladium on activated carbon.[1]

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture at room temperature.[1]

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain 4-methoxy-1,2-diaminobenzene as an oil or a low-melting solid.[1]

An alternative method for the reduction is the use of stannous chloride (SnCl2) in an acidic medium.

Step 3: Synthesis of 6-Methoxy-2,3-dimethylquinoxaline

The final step is the condensation of the synthesized diamine with diacetyl.

-

Dissolve 4-methoxy-1,2-diaminobenzene in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Add an equimolar amount of diacetyl (2,3-butanedione) to the solution.

-

The reaction is typically carried out at room temperature and may be catalyzed by a mild acid, such as a few drops of acetic acid, or can proceed without a catalyst.[2][3]

-

Stir the reaction mixture until the reaction is complete, as indicated by TLC.

-

The product, 6-methoxy-2,3-dimethylquinoxaline, may precipitate from the reaction mixture upon completion or after the addition of water.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol/water mixture), and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Data Presentation

Table 1: Physicochemical Properties and Yields of Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Typical Yield (%) |

| p-Anisidine | C₇H₉NO | 123.15 | 57-60 | White to brownish crystals | - |

| 4-Methoxyacetanilide | C₉H₁₁NO₂ | 165.19 | 128-131 | White solid | ~95 |

| 2-Nitro-4-methoxyaniline | C₇H₈N₂O₃ | 168.15 | 122-124 | Reddish-orange crystals | ~75 (from 4-methoxyacetanilide) |

| 4-Methoxy-1,2-diaminobenzene | C₇H₁₀N₂O | 138.17 | 46-48 | Dark oil or solid | ~97-99[1] |

| 6-Methoxy-2,3-dimethylquinoxaline | C₁₁H₁₂N₂O | 188.23 | 94-98 | Orange solid | ~85-95 |

Table 2: Spectroscopic Data for Key Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| 4-Methoxy-1,2-diaminobenzene | 6.64 (d, 1H), 6.33 (m, 1H), 6.26 (d, 1H), 3.52 (br s, 2H), 3.07 (br s, 2H) (in CDCl₃)[1] | Data not readily available in searched sources | Characteristic N-H and C-O stretches expected |

| 6-Methoxy-2,3-dimethylquinoxaline | Aromatic protons expected in the range of 7.0-7.8 ppm, two methyl singlets around 2.6-2.8 ppm, and a methoxy singlet around 3.9 ppm. | Aromatic carbons, two methyl carbons, and one methoxy carbon expected. Methoxy carbon typically appears around 55-60 ppm. | Characteristic C=N, C-O, and aromatic C-H stretches expected. |

Workflow and Mechanisms

Synthesis Workflow

Caption: Experimental workflow for the synthesis of 6-methoxy-2,3-dimethylquinoxaline.

Reaction Mechanism: Quinoxaline Formation

The final step of the synthesis proceeds through a condensation reaction between the o-diamine and the α-dicarbonyl compound.

Caption: Mechanism of the condensation reaction to form the quinoxaline ring.

Conclusion

The described three-step synthesis provides an efficient and reliable pathway to 6-methoxy-2,3-dimethylquinoxaline from p-anisidine. The protocols are based on well-established chemical transformations and are suitable for laboratory-scale synthesis. The characterization data provided will aid researchers in confirming the identity and purity of the synthesized intermediates and the final product. This application note serves as a practical guide for chemists involved in the synthesis of heterocyclic compounds for pharmaceutical and materials science research.

References

Application Notes and Protocols for 6-Methoxy-2,3-dimethylquinoxaline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-2,3-dimethylquinoxaline is a heterocyclic organic compound with potential applications in chemical research and as a building block in the synthesis of more complex molecules. This document provides an overview of its properties and a general protocol for the synthesis of the quinoxaline scaffold. It is important to note that detailed, specific applications and established protocols for the use of 6-Methoxy-2,3-dimethylquinoxaline in organic synthesis are not extensively documented in publicly available scientific literature. The information presented herein is based on general principles of quinoxaline chemistry.

Compound Properties

A summary of the key physical and chemical properties of 6-Methoxy-2,3-dimethylquinoxaline is provided in Table 1. This data is essential for its proper handling, storage, and use in any experimental setup.

| Property | Value | Reference |

| CAS Number | 6637-22-5 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O | [1] |

| Molecular Weight | 188.23 g/mol | [1] |

| IUPAC Name | 6-methoxy-2,3-dimethylquinoxaline | |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Melting Point | Not specified in available literature |

General Synthesis of Quinoxalines

While a specific protocol for the synthesis of 6-Methoxy-2,3-dimethylquinoxaline was not found, the general and most common method for synthesizing quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The following protocol describes this general approach.

Experimental Protocol: General Quinoxaline Synthesis

Materials:

-

Substituted o-phenylenediamine (1.0 eq)

-